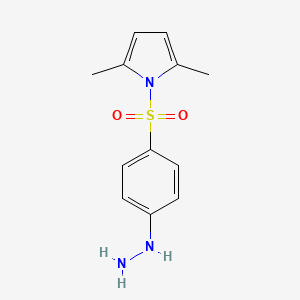
1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound features a naphthalene ring system substituted with a methoxyphenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 3,4-dihydronaphthalene.
Condensation Reaction: The key step involves a condensation reaction between 2-methoxybenzaldehyde and 3,4-dihydronaphthalene in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used as a probe to study biological processes involving aldehyde-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The methoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in different chemical reactions.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with the methoxy group in the para position.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Contains a tetrazole ring instead of a naphthalene ring.
Uniqueness: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the specific positioning of the methoxy group and the aldehyde functional group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
350691-09-7 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H16O2/c1-20-17-9-5-4-8-16(17)18-14(12-19)11-10-13-6-2-3-7-15(13)18/h2-9,12H,10-11H2,1H3 |
Clave InChI |
FQYLVBSAGUSMBI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(CCC3=CC=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)

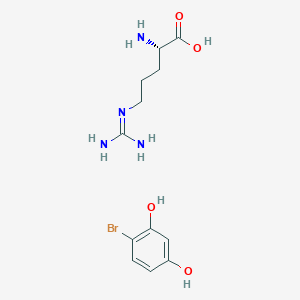
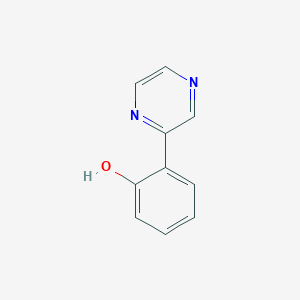
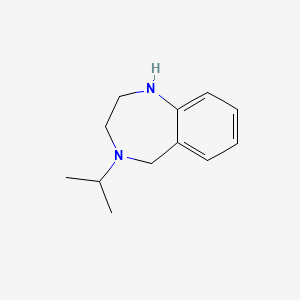
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
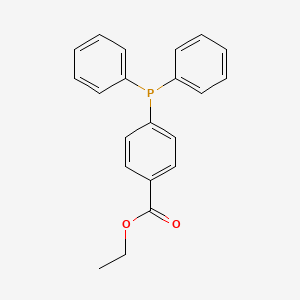
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)

